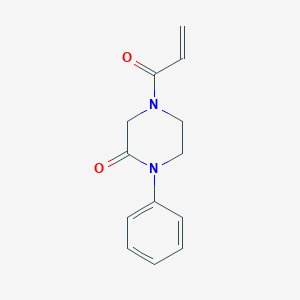

1-Phenyl-4-prop-2-enoylpiperazin-2-one

Description

1-Phenyl-4-prop-2-enoylpiperazin-2-one is a heterocyclic compound featuring a piperazine core substituted at the 1-position with a phenyl group and at the 4-position with a propenoyl (acryloyl) moiety. The propenoyl group introduces α,β-unsaturated ketone functionality, enabling Michael addition reactions and conjugation with biological targets.

Properties

IUPAC Name |

1-phenyl-4-prop-2-enoylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-2-12(16)14-8-9-15(13(17)10-14)11-6-4-3-5-7-11/h2-7H,1,8-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBXXRINQGULFMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCN(C(=O)C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

(E)-1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one

- Structure: Substituted piperazine with 2-methoxyphenyl at N4 and a 3-nitrophenyl-propenoyl group at N1.

- The 2-methoxyphenyl substituent may alter π-π stacking interactions in biological systems .

- Applications: Nitro groups are often associated with antimicrobial or antiparasitic activity, suggesting divergent biological targets compared to the phenyl-propenoyl analog .

(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one

- Structure: Features a furan-2-carbonyl group at N4 and a 4-fluorophenyl-propenoyl group at N1.

- 4-Fluorophenyl enhances metabolic stability compared to unsubstituted phenyl, a common strategy in drug design .

- Applications : Fluorinated analogs are frequently explored in CNS-targeting therapeutics due to enhanced blood-brain barrier penetration .

1-[(2E)-But-2-enoyl]-4-[(2Z)-But-2-enoyl]piperazine

- Structure: Contains E/Z-configured butenoyl groups at both N1 and N4 positions.

- The Z/E isomerism may lead to distinct crystal packing or solubility profiles compared to the rigid propenoyl-phenyl analog .

- Applications : Simplified aliphatic chains are often used in prodrug design for improved bioavailability .

1-(4-Phenylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one

- Structure: Replaces the propenoyl group with a thiophene-containing butanone chain.

- Key Differences: The thiophene moiety introduces sulfur-based interactions (e.g., van der Waals forces) absent in the target compound. Saturated butanone lacks the conjugated double bond, reducing electrophilicity and reactivity .

- Applications : Thiophene derivatives are prevalent in anticonvulsant and antipsychotic drug candidates .

Comparative Data Table

| Compound Name | Substituent at N1 | Substituent at N4 | Molecular Formula | Key Functional Features |

|---|---|---|---|---|

| 1-Phenyl-4-prop-2-enoylpiperazin-2-one | Phenyl | Propenoyl | C₁₃H₁₄N₂O₂ | α,β-unsaturated ketone |

| (E)-1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one | 3-Nitrophenyl-propenoyl | 2-Methoxyphenyl | C₂₀H₂₀N₃O₄ | Nitro group, methoxy substitution |

| (E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one | 4-Fluorophenyl-propenoyl | Furan-2-carbonyl | C₁₉H₁₈FN₂O₃ | Fluorine, furan heterocycle |

| 1-[(2E)-But-2-enoyl]-4-[(2Z)-But-2-enoyl]piperazine | (E)-Butenoyl | (Z)-Butenoyl | C₁₂H₁₈N₂O₂ | E/Z isomerism, aliphatic chains |

| 1-(4-Phenylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one | Thiophen-2-yl-butanone | Phenyl | C₁₈H₂₁N₂OS | Thiophene, saturated ketone |

Research Findings and Implications

- Electrophilicity: The 3-nitrophenyl-propenoyl analog () exhibits higher electrophilicity due to nitro substitution, making it more reactive in Michael additions than the parent compound .

- Solubility : Furan-containing analogs () may demonstrate improved aqueous solubility compared to phenyl-substituted derivatives, critical for pharmacokinetic optimization .

- Isomerism: The E/Z configuration in butenoyl derivatives () could lead to divergent biological activities, warranting stereochemical analysis during development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.